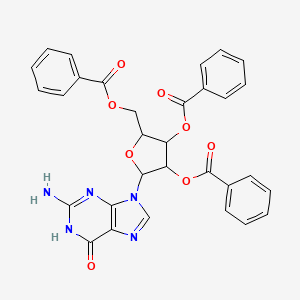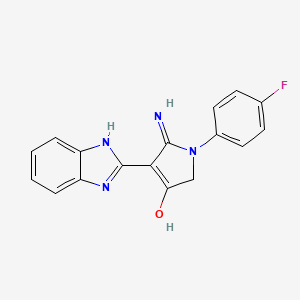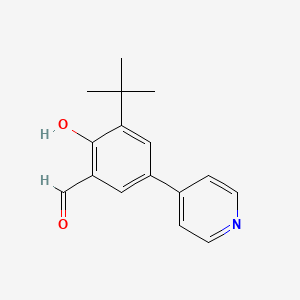
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains a benzaldehyde group, a pyridyl group, and a tert-butyl group. The benzaldehyde group consists of a benzene ring with an aldehyde substituent, the pyridyl group is a basic aromatic ring with a nitrogen atom, and the tert-butyl group is a branched alkyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or reductive amination . These processes involve the reaction of an amine with a carbonyl compound to form an imine or a Schiff base, which is then reduced to the desired compound .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring, a pyridine ring, and a tert-butyl group. The hydroxy group attached to the benzene ring would make it a phenol, and the aldehyde group would give it carbonyl characteristics .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The aldehyde group could undergo nucleophilic addition reactions, the phenol group could participate in electrophilic aromatic substitution reactions, and the pyridine ring could undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and phenol groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis of Polyimides
Polyimides are polymers known for their thermal stability and are used in high-tech fields such as aerospace and micro-electronics. The introduction of tert-butyl groups into polyimides can enhance their solubility and transparency while maintaining high glass transition temperatures . The compound could potentially be used as a precursor in the synthesis of novel polyimides with improved properties.
Catalytic Systems
In catalysis, the compound could be used to synthesize catalysts with specific properties. For instance, it might be involved in the creation of thermo-responsive amphiphilic manganese porphyrin-paired ionic co-polymeric hydrogels. These catalysts can facilitate the epoxidation of olefins in water, leading to accelerated catalytic reaction rates and can be easily separated from the reaction media by temperature manipulation .
Biomedical Applications
Heterocyclic compounds like 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde are often used in biomedical research. They can be part of the synthesis of more complex molecules that have potential applications in imaging, diagnostics, or as therapeutic agents .
Molecular Simulations
The compound could be used in computational chemistry for molecular simulations. Programs such as Amber and GROMACS might utilize this compound to model interactions with other molecules, which is crucial in the design of new drugs and materials .
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given the structural features of the compound, it may be involved in pathways related to aromatic compounds or pyridine derivatives .
Pharmacokinetics
The compound has a molecular weight of 178.228 and a density of 1.1±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYBELQAHABAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde | |
Q & A
Q1: What is the most efficient synthetic route for producing 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde via Suzuki cross-coupling?
A: The research article by [] investigated various catalysts, bases, and solvents to optimize the Suzuki cross-coupling reaction between 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde and pyridin-4-ylboronic acid to synthesize 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. They found that the most efficient method utilized:
Q2: What are the limitations of this optimized Suzuki cross-coupling method for synthesizing similar compounds?
A: While highly effective for the synthesis of 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, the researchers noted that the compatibility of this method with aryl bromides containing electron-donating groups is only moderate. [] This suggests that further optimization might be needed to achieve comparable yields when using aryl bromides with these specific substituents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

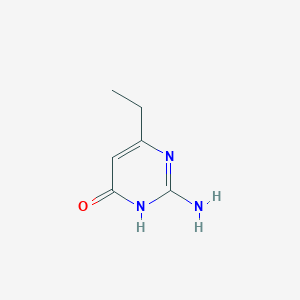
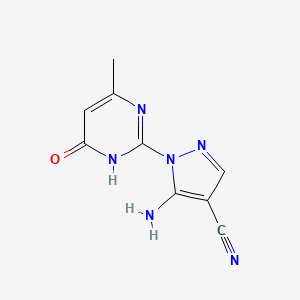

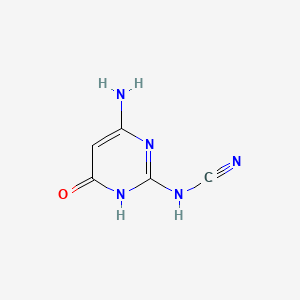

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
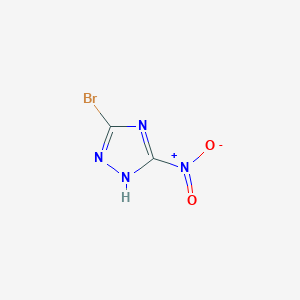
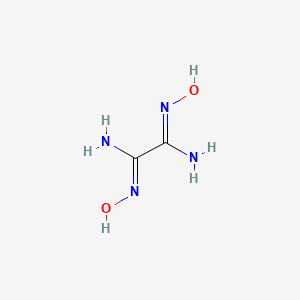
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)
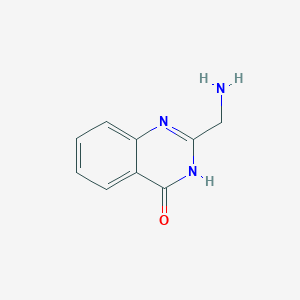
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)
